N-carbamothioylthiophene-2-carboxamide

Description

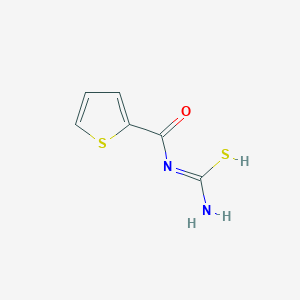

Structure

3D Structure

Properties

IUPAC Name |

N-carbamothioylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS2/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGXRPHTDEIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-carbamothioylthiophene-2-carboxamide

The synthesis of this compound and its derivatives often involves the formation of an amide bond between a thiophene-2-carboxylic acid derivative and a suitable amine-containing reactant. The specific nature of the reactants and the reaction conditions dictate the final product.

One-pot syntheses offer an efficient approach to this compound and related structures by minimizing the number of separate reaction and purification steps. While specific one-pot procedures for the title compound are not extensively detailed in the provided literature, analogous one-pot, multi-component reactions for similar heterocyclic carbothioamides have been reported. For instance, a one-pot, three-component condensation of an aldehyde, dithizone, and dimedone has been successfully employed for the synthesis of N-(phenylimino)indazole-1-carbothioamides. rsc.org This methodology, which proceeds under solvent-free conditions using a catalyst like [bpy][FeCl4], highlights the potential for developing similar efficient strategies for thiophene-based systems. rsc.org

Another relevant approach involves the cyclization of precursors in a single step. For example, thiophene-2-carboxamide derivatives can be synthesized through the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base such as alcoholic sodium ethoxide. nih.gov This strategy allows for the construction of the substituted thiophene (B33073) ring and the carboxamide functionality in a concerted manner. nih.gov

The purification of this compound and its derivatives is crucial to isolate the target compound from starting materials, reagents, and byproducts. Common techniques employed include:

Recrystallization: This is a standard method for purifying solid products. The choice of solvent is critical and is determined by the solubility profile of the compound.

Chromatography:

Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com

Column Chromatography: A widely used technique for separating compounds based on their differential adsorption to a stationary phase. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized for each specific separation.

High-Pressure Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for both analytical and preparative purposes to ensure the high purity of the final compound. bldpharm.com

Washing: The crude product is often washed with various solutions to remove specific impurities. For example, washing with an acidic solution like HCl can remove excess aniline (B41778) starting materials. mdpi.com After a reaction involving thionyl chloride, the product can be washed with a solvent like dichloromethane (B109758) (DCM) to remove any residual thionyl chloride. mdpi.com

Rotary Evaporation: This technique is used to remove solvents under reduced pressure, a common step after extraction or chromatography. mdpi.commdpi.com

The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govmdpi.com

Derivatization Chemistry of this compound

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

The thiophene ring is a versatile scaffold that can be substituted at various positions. Synthetic strategies have been developed to introduce substituents at the 3- and 5-positions of the thiophene-2-carboxamide core.

| Position of Substitution | Type of Substituent | Synthetic Precursor/Method | Reference |

| 3 | Hydroxyl, Methyl, Amino | Cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, or N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide. | nih.govresearchgate.net |

| 5 | Bromo | Starting from 5-bromothiophene-2-carboxylic acid. | mdpi.com |

| 5 | 4-Fluorophenyl | Starting from 5-(4-fluorophenyl)thiophene-2-carboxylic acid. | mdpi.com |

| 3 | Alkynyl | Introduction of an ethynyl (B1212043) group at the 3-position. | nih.gov |

These modifications can significantly influence the electronic properties and biological activity of the resulting compounds. nih.govnih.gov

The carbamothioyl group (-C(=S)NH2) can be modified, although the provided search results focus more on the synthesis of N-substituted thiophene-2-carboxamides, where the sulfur of the carbamothioyl group is replaced by an oxygen. The synthesis of these carboxamide derivatives typically involves the coupling of a thiophene-2-carboxylic acid with a primary or secondary amine. Common coupling agents and catalysts include:

| Coupling Agent / Catalyst | Reactants | Reference |

| Dicyclohexylcarbodiimide (DCC) / 4-dimethylaminopyridine (B28879) (DMAP) | 5-bromothiophene-2-carboxylic acid and 2-aminothiazole (B372263) or morpholine | mdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / DMAP | 5-(4-fluorophenyl)thiophene-2-carboxylic acid and various aniline derivatives | mdpi.com |

These reactions are typically carried out in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere. mdpi.commdpi.com

A variety of analogs of this compound have been synthesized to explore their chemical and biological properties. These include N-glycosyl-thiophene-2-carboxamides, where a carbohydrate moiety is attached to the nitrogen of the carboxamide group. nih.gov The synthesis of these glycoconjugates has been reported, and their per-O-acetylated analogs were found to be more effective in certain biological assays, suggesting that lipophilicity plays a key role in their activity. nih.gov

Furthermore, a range of N-substituted thiophene-2-carboxamide derivatives have been prepared, including those with benzyl (B1604629) and phenyl substitutions on the amide nitrogen. rsc.org The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has also been achieved by acylating a substituted thiophen-2-amine with a nicotinoyl chloride derivative. nih.gov These examples demonstrate the broad scope for creating a diverse library of compounds based on the thiophene-2-carboxamide scaffold.

| Analog / Related Thiocarbamide | Key Structural Feature | Reference |

| N-glycosyl-thiophene-2-carboxamides | Carbohydrate moiety attached to the amide nitrogen | nih.gov |

| N-benzyl-N-phenylthiophene-2-carboxamides | Benzyl and phenyl groups on the amide nitrogen | rsc.org |

| N-(thiophen-2-yl) nicotinamide derivatives | Nicotinamide moiety attached to a thiophene amine | nih.gov |

Reaction Mechanisms in Derivative Formation

The formation of derivatives of this compound involves specific and well-understood reaction mechanisms. These include the formation of the crucial amide-like thiourea (B124793) bond and the strategic functionalization of the heterocyclic core through cross-coupling reactions.

The synthesis of this compound, a thioureide, involves a multi-step process starting from thiophene-2-carboxylic acid. farmaciajournal.com The key step that forms the characteristic N-carbamothioyl linkage is the reaction of an amine with an activated isothiocyanate intermediate. farmaciajournal.comresearchgate.net

The final step is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group in intermediate (III). researchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the -N=C=S group. This leads to the formation of a tetrahedral intermediate which then rearranges to the stable this compound derivative (IV). farmaciajournal.com This reaction is typically carried out by refluxing the mixture, and the final product can be purified by recrystallization. farmaciajournal.com

The general mechanism can be summarized as follows:

Step 1: Activation of Carboxylic Acid: Conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

Step 2: Formation of Isothiocyanate: Reaction of the acid chloride with a thiocyanate (B1210189) salt to produce thiophene-2-carbonyl isothiocyanate.

Step 3: Thiourea Formation: Nucleophilic attack of an amine on the isothiocyanate intermediate to yield the final this compound derivative.

Table 1: Key Steps in the Synthesis of this compound Derivatives

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | Thiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Thiophene-2-carbonyl chloride | Acyl substitution |

| 2 | Thiophene-2-carbonyl chloride, Ammonium thiocyanate | Acetone (solvent) | Thiophene-2-carbonyl isothiocyanate | Nucleophilic acyl substitution |

| 3 | Thiophene-2-carbonyl isothiocyanate, Amine (R-NH₂) | Acetone (solvent), Heat | This compound derivative | Nucleophilic addition |

The thiophene ring in this compound is amenable to functionalization through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl, vinyl, or alkyl groups onto the thiophene core. This is particularly useful for creating a library of derivatives for structure-activity relationship studies.

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com For functionalizing the thiophene scaffold, a halogenated precursor, such as 5-bromothiophene-2-carboxylic acid, is often used in the initial synthesis. mdpi.com The bromine atom serves as a handle for the subsequent cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the thiophene derivative. This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming a square planar organopalladium(II) complex. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. The base is crucial in this step; it activates the organoboron compound, typically by forming a more nucleophilic borate (B1201080) species, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide or other leaving group. youtube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. youtube.com

By employing this methodology, diverse substituents can be introduced at specific positions on the thiophene ring, leading to a wide array of functionalized this compound derivatives.

Table 2: General Catalytic Cycle of the Suzuki-Miyaura Reaction

| Step | Description | Palladium Oxidation State Change | Key Species Involved |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of the organic halide. | Pd(0) → Pd(II) | Pd(0) catalyst, Aryl/Vinyl Halide (R¹-X) |

| 2. Transmetalation | The organic group (R²) from the organoboron reagent replaces the halide (X) on the Pd(II) complex. | No change | Organopalladium(II) complex, Organoboron reagent (R²-B(OR)₂), Base |

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated, forming the product and regenerating the catalyst. | Pd(II) → Pd(0) | Di-organopalladium(II) complex |

Coordination Chemistry and Metal Complexation

N-carbamothioylthiophene-2-carboxamide as a Ligand System

The ligand's architecture suggests it can act as a flexible chelating agent, adapting its binding mode to the electronic and steric requirements of the metal center.

This compound possesses several potential coordination sites: the thiophene (B33073) sulfur atom, the carbonyl oxygen atom, and the thioamide nitrogen and sulfur atoms. The thiophene ring itself can coordinate to metal centers through its sulfur atom or its π-system, although coordination via the ring sulfur is less common in simple thiophene carboxamides where the amide oxygen is a stronger donor. tandfonline.comresearchgate.net The thioamide group, a hybrid of a thioketone and an amide, is an excellent ligand fragment and can coordinate through either its sulfur or nitrogen atom.

Typically, ligands of this class act as bidentate chelators. The most probable coordination modes for this compound would involve:

O,S-Chelation: Using the carbonyl oxygen and the thioamide sulfur to form a stable six-membered chelate ring.

N,S-Chelation: Involving the thioamide nitrogen and the thioamide sulfur.

N,O-Chelation: Using the thioamide nitrogen and the carbonyl oxygen.

In many complexes with related thiosemicarbazones derived from thiophene aldehydes, coordination occurs in a bidentate or tridentate fashion, utilizing the thioketone sulfur and an azomethine nitrogen. nih.govmdpi.com For this compound, the combination of the hard carbonyl oxygen and the soft thioamide sulfur makes it an effective ligand for a range of metal ions. The thiophene sulfur atom has chelating qualities that can allow it to interfere with metal-dependent enzymes, suggesting its potential involvement in coordination. researchgate.net

The this compound ligand contains two acidic N-H protons (one on the carboxamide and one on the thioamide). In a neutral state, the ligand coordinates as a neutral molecule. However, upon treatment with a base or in the presence of certain metal precursors, one or both of these protons can be removed. nih.gov

Deprotonation significantly alters the ligand's electronic properties, transforming it into a mono- or di-anionic ligand. This process enhances its donor capacity and typically results in the formation of more stable, neutral complexes. For instance, in related pyridine (B92270) dicarboxamide systems, deprotonation of the amide nitrogen is a crucial step for complexation with copper(II). rsc.org Similarly, thiosemicarbazone ligands often deprotonate upon coordination to form stable five-coordinated, square-pyramidal copper(II) complexes. mdpi.com This deprotonation leads to a delocalization of charge across the N-C=S or N-C=O fragment, which can be observed through changes in bond lengths and vibrational frequencies in IR spectroscopy.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's structure and properties depend heavily on the metal ion, the reaction conditions, and the ligand-to-metal ratio.

While many studies focus on copper(II) complexes, the synthesis of copper(I) species with this compound is highly plausible. Copper(I) is a soft Lewis acid and would be expected to show a strong affinity for the soft sulfur donor of the thioamide group.

Synthesis: A typical synthesis could involve the reaction of the ligand with a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄ or CuI, in an inert atmosphere to prevent oxidation to copper(II).

Structural Features: Copper(I) complexes commonly exhibit coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. With a bidentate O,S-chelating ligand like this compound, a dimeric or polymeric structure might form. For instance, related carboxamide ligands have been shown to form dimeric copper complexes. nih.gov Spectroscopic characterization would be key to confirming the structure.

Table 1: Illustrative Spectroscopic Data for a Hypothetical [Cu(L)]₂ Complex (where L = deprotonated this compound)

| Spectroscopic Technique | Characteristic Feature | Interpretation |

| FT-IR (cm⁻¹) | ν(C=O) shift to lower frequency (e.g., 1620 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center. |

| ν(C=S) shift to lower frequency (e.g., 750 cm⁻¹) | Coordination of the thioamide sulfur to the metal center. | |

| ¹H NMR | Disappearance of N-H proton signals | Deprotonation of the ligand upon coordination. |

| Shift in thiophene proton signals | Electronic environment change due to metal coordination. |

Palladium(II) complexes are of significant interest due to their extensive applications in catalysis. The N- and S-donor atoms in this compound make it a suitable ligand for stabilizing palladium catalytic species.

Synthesis: Palladium(II) complexes can be synthesized by reacting the ligand with a palladium(II) precursor like PdCl₂ or [PdCl₂(PPh₃)₂]. nih.gov The reaction typically proceeds in a common organic solvent to yield stable, square planar Pd(II) complexes.

Heterogeneous Catalysts: For applications in flow chemistry and to facilitate catalyst recovery, homogeneous palladium complexes can be immobilized onto solid supports. youtube.com While no specific examples exist for this ligand, a common strategy involves functionalizing the ligand with a reactive group (e.g., a silane) that can be covalently anchored to a support like silica (B1680970) (SiO₂). sigmaaldrich.com Alternatively, the complex can be physically adsorbed or encapsulated within a porous material. Such heterogeneous catalysts are valuable for cross-coupling reactions like Suzuki or Heck couplings. sigmaaldrich.com The activation of these catalysts often involves the in-situ reduction of Pd(II) to the catalytically active Pd(0) species. youtube.com

Table 2: Potential Characteristics of a [Pd(L)Cl₂] Type Complex

| Property | Expected Observation | Reference Analogues |

| Geometry | Square Planar | Typical for Pd(II) with bidentate ligands. nih.gov |

| Coordination | Bidentate (S,O- or S,N-chelation) | Thioamide ligands. nih.gov |

| Catalytic Activity | Potential for C-C coupling reactions | General palladium catalysts. sigmaaldrich.comyoutube.com |

| Heterogenization | Immobilization on SiO₂ or polymer support | General methods for catalyst immobilization. sigmaaldrich.com |

Iron is an earth-abundant and low-toxicity metal, making its complexes attractive for "green" catalysis. The N, O, and S donor sites of this compound are well-suited for coordinating with iron(II).

Synthesis: Iron(II) complexes can be prepared by reacting the ligand with an iron(II) salt, such as FeCl₂ or Fe(BF₄)₂, under anaerobic conditions to prevent oxidation to iron(III). In many cases, related thiosemicarbazone ligands form stable complexes with iron(III) by coordinating as monoanionic tridentate ligands. nih.gov Iron complexes containing carboxamide groups have also been extensively studied. nih.gov

Immobilization Strategies: The development of heterogeneous iron catalysts is a growing field. mdpi.com Immobilization prevents the deactivation of molecular catalysts and allows for their reuse. nih.gov Common strategies include:

Covalent Attachment: The ligand can be modified with functional groups that bind to supports like silica, alumina, or polymers. nih.gov

Adsorption: The complex can be physically adsorbed onto materials like magnetic iron oxide nanoparticles (Fe₃O₄), which allows for easy separation of the catalyst using an external magnet. nih.govsci-hub.se

Encapsulation: The iron complex can be synthesized within the pores of a metal-organic framework (MOF) or a mesoporous silica like MCM-41. nih.gov

These immobilized systems have shown promise in various catalytic applications, including oxidation and reduction reactions. mdpi.com

Table 3: Common Strategies for Immobilization of Iron Complexes

| Immobilization Method | Support Material | Advantages |

| Covalent Bonding | Functionalized Silica (SiO₂) | Strong attachment, low leaching. nih.gov |

| Physical Adsorption | Magnetic Nanoparticles (Fe₃O₄) | Simple preparation, easy magnetic recovery. nih.gov |

| Encapsulation | Metal-Organic Frameworks (MOFs) | High catalyst loading, protection of active sites. nih.gov |

Cobalt(III) Complexes: Tris-Chelate Systems

While specific research on tris-chelate systems of this compound with cobalt(III) is not extensively documented in publicly available literature, the principles of cobalt(III) coordination chemistry suggest a strong potential for the formation of such complexes. Cobalt(III), with its d⁶ electron configuration, strongly favors an octahedral coordination geometry. When this compound acts as a bidentate ligand, three molecules can coordinate to a single cobalt(III) ion to satisfy this preference, forming a stable tris-chelate complex.

In analogous systems, related ligands form stable, neutral, dark-green Co(III) complexes. nih.gov The synthesis often involves the reaction of three equivalents of the ligand with a cobalt(II) salt, which then undergoes in-situ oxidation to the more stable cobalt(III) state. These tris-chelate complexes, such as tris(pyridine-2-carboxylato-κN,O)cobalt(III), exhibit a distorted octahedral environment around the central cobalt ion. researchgate.net In such structures, the Co-N and Co-O bond lengths are consistent with those typically observed for octahedral cobalt(III) complexes with mixed N,O-donor ligands. researchgate.net

| Feature | Description |

| Metal Ion | Cobalt(III) |

| Ligand | This compound |

| Stoichiometry | 1:3 (Metal:Ligand) |

| Coordination Geometry | Octahedral (expected) |

| Chelation | Bidentate (expected, involving O and S or N and S donor atoms) |

Coordination with Other Transition Metals

This compound and its derivatives are capable of coordinating with a range of other transition metals beyond cobalt. The hard and soft acid-base (HSAB) theory provides a framework for predicting which donor atom of the ligand will preferentially bind to a given metal. The oxygen atom of the carboxamide group is a hard donor and would be expected to coordinate favorably with hard Lewis acids like Fe(III). The sulfur atom, being a soft donor, would show a preference for softer metal ions such as Ag(I), Au(I), and Hg(II). Intermediate transition metals like Cu(II) and Ni(II) can coordinate with either the N, S, or O donor atoms, depending on the reaction conditions and the specific electronic and steric environment.

For instance, square-planar Ni(II) complexes have been synthesized with related ligands. nih.gov The versatility of the ligand allows for the formation of various coordination geometries, influenced by the electronic configuration and size of the central metal ion.

Geometric and Electronic Structures of Coordination Compounds

The geometric and electronic structures of coordination compounds involving this compound are intricately linked to the nature of the metal ion and the coordination mode of the ligand.

Stereochemistry and Ligand Field Environments

In tris-chelate octahedral complexes, such as those anticipated with cobalt(III), the arrangement of the three bidentate ligands around the central metal ion can lead to the formation of facial (fac) or meridional (mer) isomers. In the fac isomer, the three similar donor atoms occupy the vertices of one triangular face of the octahedron, while in the mer isomer, they lie in a plane that bisects the molecule. The formation of one isomer over the other can be influenced by factors such as ligand bite angle, steric hindrance between the ligands, and the nature of the solvent used in the synthesis. For example, fac-tris(pyridine-2-carboxylato-κN,O)cobalt(III) has been characterized, where the three pyridine-2-carboxylate ligands are disposed in a facial arrangement. researchgate.net

The ligand field environment created by this compound is determined by the donor atoms coordinated to the metal. The spectrochemical series can be used to predict the magnitude of the ligand field splitting. The electronic properties of the resulting complex, including its color and magnetic properties, are a direct consequence of this ligand field.

Influence of Metal Ions on Ligand Conformation

The coordination of a metal ion to this compound can significantly influence the conformation of the ligand. Upon chelation, the ligand is constrained, leading to changes in bond angles and dihedral angles compared to the free ligand. The planarity of the thiophene and carboxamide moieties can be distorted to accommodate the preferred coordination geometry of the metal ion.

| Parameter | Influence |

| Bond Angles | Can be distorted from ideal values upon chelation. |

| Dihedral Angles | Rotation around single bonds may be restricted, leading to a more rigid structure. |

| Planarity | The planarity of the thiophene and carboxamide groups can be altered to optimize metal-ligand bonding. |

| Chelate Ring Strain | The size of the metal ion influences the strain within the chelate ring, affecting overall stability. |

Catalytic Applications in Organic Transformations

Homogeneous Catalysis Mediated by N-carbamothioylthiophene-2-carboxamide Complexes

As a ligand in homogeneous catalysis, this compound imparts specific electronic and steric properties to metal centers, enhancing their catalytic activity and selectivity.

Palladium complexes containing this compound have demonstrated notable efficacy in carbon-carbon bond-forming reactions. A key example is the palladium(II) complex, trans-[PdCl₂(L)₂] (where L = this compound), which has been prepared, characterized, and studied for its catalytic prowess. researchgate.netresearchgate.net This complex has been specifically exploited for its activity in the Sonogashira coupling reaction, which involves the condensation of phenylacetylene (B144264) with various aryl halides. researchgate.net The catalyst showed good activity for reactions involving aryl halides containing iodide or bromide leaving groups. researchgate.netresearchgate.netacs.org While palladium-catalyzed Sonogashira, Heck, and Suzuki reactions are cornerstone methods for forming C-C bonds, the documented application for this specific complex has centered on the Sonogashira coupling. researchgate.net

Table 1: Homogeneous Sonogashira Coupling using trans-[PdCl₂(this compound)₂] researchgate.net

Reaction of phenylacetylene with various aryl halides.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Diphenylacetylene | 96 |

| 1-Iodo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 98 |

| Bromobenzene | Diphenylacetylene | 92 |

| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 95 |

Copper(I) complexes incorporating the this compound ligand have been developed as effective catalysts for the one-pot synthesis of nitrogen-containing heterocycles. A specific complex, [CuCl(L)(PPh₃)₂] (where L = this compound), was synthesized and characterized as a four-coordinated tetrahedral copper complex. This catalyst has proven effective in the one-pot synthesis of both imines and quinoxalines. researchgate.net The catalytic system facilitates the efficient construction of these valuable molecular scaffolds from simple starting materials.

Table 2: One-Pot Synthesis of Imines Catalyzed by [CuCl(L)(PPh₃)₂]

Reaction of various anilines with benzyl (B1604629) alcohol.

| Aniline (B41778) Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | N-Benzylideneaniline | 95 |

| 4-Methylaniline | N-Benzylidene-4-methylaniline | 97 |

| 4-Methoxyaniline | N-Benzylidene-4-methoxyaniline | 98 |

Table 3: One-Pot Synthesis of Quinoxalines Catalyzed by [CuCl(L)(PPh₃)₂]

Reaction of o-phenylenediamine with various α-hydroxyketones.

| α-Hydroxyketone | Product | Yield (%) |

|---|---|---|

| Benzoin | 2,3-Diphenylquinoxaline | 98 |

| Furoin | 2,3-Di(furan-2-yl)quinoxaline | 96 |

| Anisoin | 2,3-Bis(4-methoxyphenyl)quinoxaline | 97 |

Ruthenium(II) complexes featuring acylthiourea ligands, a class to which this compound belongs, have been successfully used as catalysts for transfer hydrogenation reactions. These "piano-stool" shaped half-sandwich Ru(II) complexes have been screened for the asymmetric transfer hydrogenation of ketones, utilizing 2-propanol as the hydrogen source. Furthermore, the catalytic capability of these ruthenium complexes was demonstrated in the synthesis of quinoxaline (B1680401) compounds from 2-nitroaniline (B44862) derivatives. This process inherently involves a transfer hydrogenation approach to reduce the nitro group, showcasing the ligand's utility in facilitating the reduction of both carbonyl and nitroarene functionalities.

Heterogeneous Catalysis using Immobilized this compound Ligands

To overcome challenges associated with catalyst recovery and reuse in homogeneous systems, this compound and its metal complexes have been immobilized on solid supports, creating robust and recyclable heterogeneous catalysts.

A prominent strategy for heterogenization involves anchoring the ligand or its complex onto silica (B1680970) nanoparticles (SNPs). Researchers have successfully prepared a heterogeneous counterpart to the homogeneous palladium catalyst, trans-[PdCl₂(L-SNPs)₂], by covalently modifying the this compound ligand and grafting it onto silica nanoparticles. researchgate.netresearchgate.netacs.org This silica-supported catalyst was also effective in the Sonogashira coupling of phenylacetylene with aryl halides and could be recovered and reused for up to four cycles. researchgate.net

In a similar approach, an iron(II) complex containing an acylthiourea ligand was supported on silica nanoparticles. researchgate.net This material served as a stable and efficient heterogeneous catalyst for the transfer hydrogenation of various carbonyl compounds. researchgate.net A key advantage of this immobilized system is its excellent reusability; the catalyst can be easily recovered from the reaction mixture via centrifugation and reused for as many as eight cycles without a significant loss of its catalytic activity.

Table 4: Reusability of Silica-Immobilized this compound Based Catalysts

| Catalyst System | Reaction Type | Number of Reuse Cycles | Reference |

|---|---|---|---|

| trans-[PdCl₂(L-SNPs)₂] | Sonogashira Coupling | 4 | researchgate.net |

| Fe(II)-acylthiourea@SNPs | Transfer Hydrogenation | 8 |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials widely investigated as supports for heterogeneous catalysts due to their high surface area and tunable structures. researchgate.net Strategies exist for creating catalytically active MOFs, including post-synthetic modification to anchor catalytic species within the framework. researchgate.netacs.org While MOFs have been successfully used as supports for palladium nanoparticles and other complexes in C-C coupling and hydrogenation reactions, a specific instance of this compound or its direct metal complexes being integrated into a MOF structure was not identified in the reviewed search results.

Recyclability and Stability of Heterogeneous Catalysts

The practical applicability of any heterogeneous catalyst in industrial processes is heavily reliant on its stability and recyclability. In the context of this compound, these characteristics have been notably demonstrated when it is incorporated as a functionalizing ligand within a metal-organic framework (MOF).

A prime example is a Zirconium(IV)-based UiO-66 MOF functionalized with a thiophene-2-carboxamide derivative. This catalyst, denoted as 1' , has exhibited remarkable stability under various conditions. It maintains its structural integrity in water, 1 M HCl, and acetic acid, and shows high thermal stability, being stable up to 340 °C under an argon atmosphere. rsc.org

The recyclability of this heterogeneous catalyst is a key feature for sustainable chemical processes. The Zr-MOF catalyst 1' was successfully reused for up to five consecutive catalytic cycles in the ring-opening reaction of epoxides with amines without a significant loss of its catalytic efficacy. rsc.org This sustained performance underscores the robust nature of the catalyst and the stable anchoring of the thiophene-2-carboxamide moiety within the MOF structure.

Recyclability of Thiophene-2-carboxamide Functionalized Zr-MOF (1')

| Catalytic Cycle | Conversion (%) |

| 1 | >95 |

| 2 | >95 |

| 3 | >94 |

| 4 | >93 |

| 5 | >92 |

This table illustrates the consistent performance of the catalyst over multiple uses in the ring-opening of styrene (B11656) oxide with aniline.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For catalysts incorporating the this compound ligand, mechanistic studies help to elucidate its precise role and identify the active species involved in the catalytic pathway.

Role of the this compound Ligand in Catalysis

The this compound ligand is not merely an inert scaffold; it plays an active role in the catalytic process. Its constituent atoms, particularly the nitrogen, oxygen, and sulfur atoms, can act as coordination sites for metal centers, thereby influencing the electronic properties and reactivity of the catalyst.

In the case of the thiophene-2-carboxamide-functionalized Zr-MOF (1' ), the ligand is integral to the catalytic activity. rsc.org Control experiments have demonstrated that in the absence of the catalyst 1' , the ring-opening reaction of epoxides shows negligible conversion. rsc.org Similarly, the use of the free linker molecule or the Zr(IV) salt alone does not yield the desired product, confirming that the catalytically active sites are a direct result of the specific structure of the functionalized MOF. rsc.org The thiophene-carboxamide moiety, with its amide and thiophene (B33073) groups, is believed to play a crucial role in the activation of the substrates.

Active Species Identification in Catalytic Pathways

The identification of the active species is a critical step in understanding the catalytic mechanism. For heterogeneous catalysts, this involves determining whether the catalysis occurs on the surface of the solid material or if active species leach into the reaction medium.

For the thiophene-2-carboxamide-functionalized Zr-MOF, the evidence strongly points towards a true heterogeneous catalytic pathway. The ability to recover and reuse the catalyst with minimal loss of activity suggests that the active catalytic species are anchored to the solid support. rsc.org Hot filtration tests, a common method to distinguish between homogeneous and heterogeneous catalysis, would further confirm that the reaction ceases upon removal of the solid catalyst from the reaction mixture, indicating that catalysis is indeed occurring on the surface of the MOF. The active species are considered to be the coordinatively unsaturated metal sites within the MOF, whose reactivity is modulated by the electronic and steric properties of the surrounding this compound ligands.

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy is essential for identifying the functional groups within N-carbamothioylthiophene-2-carboxamide. The analysis of its Fourier-Transform Infrared (FT-IR) and FT-Raman spectra reveals characteristic vibrational modes. Data from closely related N-substituted (thiophene-2-carbonyl)thiourea derivatives provide a strong basis for spectral assignments. scispace.comresearchgate.net

The FT-IR spectrum is characterized by several key absorption bands. The N-H stretching vibrations of the amide and thioamide groups are typically observed in the region of 3150–3300 cm⁻¹. scispace.comresearchgate.net The carbonyl (C=O) group of the amide presents a strong absorption band around 1670–1680 cm⁻¹. scispace.comresearchgate.net The presence of the thiocarbonyl (C=S) group, a key feature of the thiourea (B124793) moiety, is confirmed by a band in the 1230–1240 cm⁻¹ region. scispace.com Vibrations corresponding to the thiophene (B33073) ring, including aromatic C-H and C=C stretching, are also evident. scispace.com

FT-Raman spectroscopy complements the FT-IR data, often providing stronger signals for non-polar bonds like the C=S and C=C bonds of the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ν(N-H) | Amide/Thioamide | 3150 - 3300 | Medium |

| ν(C-H) | Thiophene Ring | 3030 - 3070 | Medium-Weak |

| ν(C=O) | Amide Carbonyl | 1670 - 1680 | Strong |

| ν(C=C) | Thiophene Ring | ~1590 | Medium |

| ν(C=S) | Thiocarbonyl | 1230 - 1240 | Medium-Strong |

Ultraviolet-Visible (UV/Vis) Spectroscopy

The electronic absorption spectrum of this compound is governed by the chromophores present in its structure: the thiophene ring, the carbonyl group, and the thiocarbonyl group. The conjugation between the thiophene ring and the acylthiourea moiety leads to characteristic absorption bands in the UV region. The spectrum is expected to show two main absorption bands.

An intense band at shorter wavelengths (around 270-280 nm) can be attributed to π→π* transitions within the conjugated system, primarily involving the thiophene ring and carbonyl group. A second, less intense band at longer wavelengths (around 310-320 nm) is characteristic of the n→π* transition associated with the thiocarbonyl (C=S) group. The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure. For this compound (C₆H₆N₂OS₂), the calculated molecular weight is 186.25 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 186.

The fragmentation pattern provides structural clues. A characteristic fragmentation pathway for related acylthioureas involves the formation of the thiophenoyl cation at m/z 111, which often appears as the base peak (the most intense peak in the spectrum). scispace.comresearchgate.net This fragment results from the cleavage of the C-N bond between the carbonyl group and the thiourea nitrogen. Another significant fragment can appear at m/z 127, corresponding to the [thiophene-C(O)NH]⁺ fragment. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule. For C₆H₆N₂OS₂, the calculated exact mass is 185.9897. An HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed structural features of this compound and its related compounds, including bond lengths, bond angles, and conformational arrangements.

Molecular Structures of this compound and its Derivatives.semanticscholar.orgnih.govnih.govbohrium.com

Single-crystal X-ray diffraction studies have been successfully employed to determine the molecular structures of various derivatives of this compound. These studies reveal key insights into the conformation and geometry of the molecule.

A notable example is the derivative N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide. semanticscholar.orgresearchgate.net Its structure was resolved and characterized by single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system with the space group P 1 21/c 1. semanticscholar.orgresearchgate.net The thiourea and thiophene moieties are fundamental components of these derivatives. semanticscholar.org In the solid state, the central (carbamothioyl)amide core in many thiourea derivatives tends to be nearly planar. nih.govresearchgate.netnih.gov For instance, in N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, the central carbonyl thiourea unit is almost planar in its two crystallographically independent molecules. nih.gov

The structural analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, another derivative, was also performed using X-ray diffraction, confirming its molecular geometry. nih.govbohrium.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to refine and understand the geometrical parameters. nih.govbohrium.com

| Parameter | Value |

|---|---|

| Chemical Formula | C12H11N3OS2 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.2326(8) |

| b (Å) | 18.3492(16) |

| c (Å) | 9.7724(9) |

| Z | 4 |

Crystal Structures of Metal Complexes and Coordination Geometries.semanticscholar.orgnih.govrsc.orgresearchgate.net

This compound and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions through different atoms. semanticscholar.org X-ray crystallography has been essential in determining the precise coordination modes and the resulting geometries of their metal complexes.

These ligands typically act as bidentate chelating agents, coordinating to metal centers through the carbonyl oxygen and the thiourea sulfur atom. semanticscholar.orgresearchgate.net This O,S-bidentate coordination is observed in the Co(II), Ni(II), and Cu(II) complexes of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, which form complexes with a metal-to-ligand ratio of 1:2 (ML2 type). semanticscholar.orgresearchgate.net Upon complexation, changes in bond lengths are observed; for instance, the C=S bond elongates, indicating its involvement in coordination. semanticscholar.org

In derivatives where other potential donor atoms are present, such as a pyridine (B92270) ring, the coordination mode can vary. For example, N-(2-pyridyl)-3-thienylalkyl-carboxamide ligands coordinate to Zn(II), Cu(II), and Co(II) in a bidentate fashion through the carbonyl oxygen and the pyridine nitrogen atom, while the amide nitrogen remains protonated. nih.gov The resulting complexes exhibit geometries such as tetragonally distorted octahedral or distorted square pyramidal. nih.gov In some cases, ligands can even exhibit both unidentate and bidentate behavior within the same complex. nih.gov

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | Co(II), Ni(II), Cu(II) | Bidentate (O, S) | Not specified | semanticscholar.orgresearchgate.net |

| N-(2-pyridyl)-3-thienylalkyl-carboxamide | Zn(II), Cu(II), Co(II) | Bidentate (O, Npyridine) | Distorted Octahedral/Square Pyramidal | nih.gov |

| 2-Thiophene carboxylic acid (with imidazole) | Mn(II), Co(II), Cd(II) | Monodentate (Ocarboxylate) | Octahedral | researchgate.net |

| 2-Thiophene carboxylic acid (with imidazole) | Cu(II) | Monodentate (Ocarboxylate) | Square-planar | researchgate.net |

Hydrogen Bonding Networks and Supramolecular Interactions in the Solid State.nih.govrsc.orgresearchgate.net

The solid-state packing of this compound and its derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds. These interactions dictate the formation of higher-order supramolecular assemblies. rsc.orgresearchgate.net

As mentioned previously, a recurrent structural feature is the intramolecular N—H⋯O hydrogen bond, which creates a stable S(6) ring motif. nih.govnih.govnih.govnih.gov This interaction is a key factor in establishing the conformation of individual molecules.

In addition to intramolecular forces, intermolecular hydrogen bonds play a crucial role in the crystal packing. Molecules are often linked into larger structures through N—H⋯S and N—H⋯O hydrogen bonds. nih.govnih.gov For example, in the crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, molecules form inversion dimers through pairs of weak N—H⋯S interactions, resulting in an R²₂(8) ring motif. nih.gov Similarly, the crystal structure of N-carbamothioyl-2-methylbenzamide features infinite chains generated by both N—H⋯S and N—H⋯O hydrogen bonds. nih.govnih.gov

Beyond classical hydrogen bonds, other weak interactions contribute to the stability of the crystal lattice. These can include C—H⋯O, C—H⋯S, and C—H⋯π interactions. nih.govnih.gov For instance, the crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide is further stabilized by weak C—H⋯π ring interactions. nih.gov The collective effect of these varied hydrogen bonds and other non-covalent interactions leads to the formation of complex three-dimensional supramolecular architectures, such as layers or frameworks. nih.govresearchgate.net The study of these networks is essential for understanding the relationship between molecular structure and the properties of the crystalline material. rsc.org

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a central method for investigating the electronic and structural properties of thiophene-2-carboxamide derivatives. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular characteristics.

The electronic structure is primarily analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are crucial for understanding a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For a series of thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap (ΔEH-L) was found to range from 3.11 to 3.83 eV. researchgate.net In another study on thiophene (B33073) carboxamide derivatives designed as anticancer agents, the HOMO-LUMO gap (ΔE) was very low, at -0.13 and -0.15 eV for the two most promising compounds, indicating high reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for Selected Thiophene Carboxamide Derivatives

This table contains interactive elements. Click on the headers to sort the data.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Amino Thiophene-2-Carboxamide (7a-c) | Highest among series | Highest among series | 3.11 - 3.83 | researchgate.net |

| Hydroxyl Thiophene-2-Carboxamide (3a-c) | Lower than Amino derivatives | Lower than Amino derivatives | Lower than 7a-c | researchgate.net |

| Methyl Thiophene-2-Carboxamide (5a-c) | Lower than Amino derivatives | Lower than Amino derivatives | Lower than 3a-c | researchgate.net |

| Derivative 2b (Anticancer) | -0.2013 | -0.0681 | -0.13 | nih.gov |

| Derivative 2e (Anticancer) | -0.2091 | -0.0554 | -0.15 | nih.gov |

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. researchgate.net Theoretical methods can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By comparing the theoretically predicted 1H NMR spectra with experimental data, researchers can gain confidence in the assigned molecular structure of thiophene carboxamide derivatives. researchgate.net This correlation between calculated and experimental values serves as a powerful method for structural elucidation. researchgate.netdntb.gov.ua

Beyond the HOMO-LUMO gap, DFT calculations can determine a range of global reactivity descriptors that quantify different aspects of a molecule's reactivity. nih.govresearchgate.net These descriptors are derived from the energies of the frontier orbitals and provide a more detailed picture of chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A lower hardness value indicates higher reactivity.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η).

These parameters have been successfully calculated for various thiophene-2-carboxamide and related structures, providing a theoretical basis for understanding their reactivity. nih.govresearchgate.net

Table 2: Calculated Reactivity Descriptors for Thiophene Carboxamide Derivatives

This table contains interactive elements. Click on the headers to sort the data.

| Descriptor | Formula | Typical Application | Source |

|---|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Predicts the ease of electron donation | nih.govresearchgate.net |

| Electron Affinity | A ≈ -ELUMO | Predicts the ability to accept an electron | nih.govresearchgate.net |

| Chemical Hardness | η = (I - A) / 2 | Measures stability and reactivity | nih.govresearchgate.net |

| Chemical Softness | σ = 1 / η | Reciprocal of hardness, indicates reactivity | researchgate.net |

| Electrophilicity Index | ω = μ² / 2η | Quantifies electrophilic nature | nih.govresearchgate.net |

| Chemical Potential | μ = -(I + A) / 2 | Describes electron escaping tendency | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at absolute zero, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated physiological environment. For thiophene carboxamide derivatives investigated as potential anticancer agents, MD simulations have been used to assess their stability within the binding site of a target protein. nih.gov Simulations showed that promising compounds exhibited minimal structural fluctuations (not exceeding 0.6 nm), indicating high stability within the binding pocket, a crucial factor for sustained biological activity. nih.gov

Computational Modeling of Ligand-Metal Interactions

N-carbamothioylthiophene-2-carboxamide and its analogs are effective ligands in coordination chemistry, capable of binding to metal ions through their sulfur and oxygen atoms. researchgate.net Computational modeling, particularly using DFT, is employed to investigate these ligand-metal interactions. For example, the structures of Co(II), Ni(II), and Cu(II) complexes with a derivative, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, have been optimized using the B97D/TZVP level of theory. researchgate.net These calculations help elucidate the geometry of the metal complexes, such as the bond distances and angles (e.g., O-M-S bond angles), providing a detailed structural understanding of how the ligand coordinates with the metal center. researchgate.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural and electronic features with its chemical reactivity or biological activity. Computational methods are integral to establishing these relationships. For thiophene-2-carboxamide derivatives, studies have shown that the type and position of substituents significantly influence their properties. researchgate.netchemrxiv.org For instance, the presence of an amino group was found to enhance antioxidant and antibacterial activity compared to hydroxyl or methyl groups, a finding supported by electronic property calculations. researchgate.net Similarly, in another class of thieno[2,3-b]pyridine-2-carboxamides, the electronic properties of substituents on a phenyl ring (i.e., whether they are electron-withdrawing or electron-donating) were shown to affect the electron density of the molecule and its interactions with key residues in a biological target. chemrxiv.org These computational insights are vital for the rational design of new compounds with enhanced reactivity or desired biological functions.

Quantitative Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools in computational chemistry. They aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For thiophene-2-carboxamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic potential.

A 2D-QSAR study on a series of substituted thiophene carboxamide derivatives designed as anti-tubercular agents revealed that specific topological, electronic, and spatial parameters significantly influence their activity. jetir.org The models generated in such studies can predict the biological activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. The key descriptors identified often relate to the molecule's electronic nature and shape. For instance, a contribution chart from one such study indicated that descriptors like the electrotopological state indices for the number of amino groups (SsNH2E-index) and oxygen atoms connected to a double bond (SdOE-index) have a positive contribution to the activity. jetir.org This suggests that the presence and electronic environment of these functional groups are critical for the molecule's function.

Another study combined DFT calculations with QSAR analysis to investigate the properties of various thiophene derivatives. researchgate.net Such an approach allows for the calculation of a wide range of descriptors, including net charges, dipole moments, and heats of formation, which can then be correlated with reactivity. researchgate.net While a specific QSAR model solely for this compound is not extensively documented, the principles derived from studies on analogous thiophene carboxamides are applicable. These studies collectively underscore that the electronic properties and the spatial arrangement of substituents on the thiophene ring and carboxamide side chain are paramount in defining the molecule's reactivity and interaction with biological targets. jetir.orgmdpi.com

Table 1: Key Molecular Descriptors in QSAR Models for Thiophene Carboxamide Derivatives

| Descriptor Type | Specific Descriptor Example | Influence on Activity/Reactivity | Reference |

|---|---|---|---|

| Electronic | SdOE-index (Electrotopological state for =O) | Positive Contribution | jetir.org |

| Topological | T_T_N_7 (Distance between two Nitrogen atoms by 7 bonds) | Positive Contribution | jetir.org |

| Topological | T_C_N_6 (Distance between a Carbon and Nitrogen atom by 6 bonds) | Negative Contribution | jetir.org |

| Electronic | SsNH2E-index (Electrotopological state for -NH2) | Positive Contribution | jetir.org |

| Physicochemical | HOMO-LUMO Gap (ΔE) | Inverse correlation with reactivity | nih.govmdpi.com |

This table is generated based on findings from studies on various thiophene carboxamide derivatives and illustrates the types of descriptors used in QSAR models.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound can be significantly modulated by introducing various substituent groups onto its core structure. DFT calculations are particularly useful for predicting how these modifications will alter the molecule's electronic properties and, consequently, its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

A theoretical study on 2-thiophene carboxylic acid thiourea (B124793) derivatives investigated the effect of different substituents (e.g., -CH3, -Cl, -Br, -I, -OCH3) on the molecule's electronic properties. mdpi.com The results showed that the HOMO-LUMO gap, and therefore the reactivity, is influenced by the electronic nature of the attached group. For halogenated derivatives, the reactivity was found to be dependent on the electronegativity of the halogen. mdpi.com Generally, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both effects can lead to a smaller HOMO-LUMO gap, thus enhancing reactivity. researchgate.net

For instance, a study on 3-substituted thiophene-2-carboxamide derivatives found that amino-substituted derivatives exhibited the highest HOMO-LUMO energy gap, while methyl-substituted ones had the lowest. nih.gov This suggests that the methyl derivatives would be the most reactive among the series studied. nih.gov The introduction of a methoxy (B1213986) group (-OCH3), which is electron-donating, into the aryl part of related thiophene-2-carboxamide structures was shown to enhance their antibacterial activity, which can be linked to altered reactivity. nih.gov

The global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. nih.gov A molecule with high hardness is less reactive, while a molecule with high softness is more reactive. nih.govorientjchem.org

Table 2: Calculated Reactivity Descriptors for Substituted Thiophene Derivatives from DFT Studies

| Substituent Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity | Reference |

|---|---|---|---|---|---|

| -OH (on thiophene) | -8.841 | -1.543 | 7.298 | Moderate | nih.gov |

| -CH3 (on thiophene) | -8.452 | -1.331 | 7.121 | Highest | nih.gov |

| -NH2 (on thiophene) | -8.112 | -0.712 | 7.400 | Lowest | nih.gov |

| -Cl (on phenyl ring) | -6.640 | -2.694 | 3.946 | High | mdpi.com |

| -OCH3 (on phenyl ring) | -6.313 | -2.259 | 4.054 | Low | mdpi.com |

Note: The values are illustrative and taken from different studies on various thiophene-2-carboxamide or thiourea derivatives. The absolute values can vary based on the specific molecule and computational method, but the trends are informative. nih.govmdpi.com

Supramolecular Chemistry and Host Guest Interactions

Formation of Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity, enabling them to form inclusion complexes with a wide variety of guest molecules. numberanalytics.comnih.gov The formation of these complexes can enhance the solubility, stability, and bioavailability of the guest molecule. nih.govfortunejournals.comnih.gov

Role of N-carbamothioylthiophene-2-carboxamide Derivatives as Guests

While direct studies on the inclusion of this compound with cyclodextrins are scarce, research on analogous structures provides insight. For instance, N-glycosyl-thiophene-2-carboxamides have been synthesized and studied, where the thiophene-2-carboxamide moiety acts as a core structure. nih.gov The hydrophobic thiophene (B33073) ring and the carboxamide group of such derivatives are suitable candidates for encapsulation within the cyclodextrin (B1172386) cavity. The carbamothioyl group (-C(=S)NH2) would likely influence the binding orientation and stability due to its size, polarity, and potential for hydrogen bonding with the cyclodextrin rim.

Stoichiometry and Stability of Host-Guest Complexes

The stoichiometry of cyclodextrin inclusion complexes is commonly 1:1, but 1:2, 2:1, or more complex arrangements can also occur. rsc.org The stability of these complexes is quantified by the association or stability constant (K). For related aromatic compounds, these constants can vary widely depending on the fit of the guest within the host cavity and the specific intermolecular interactions. For example, stability constants for complexes between α-cyclodextrin and various substrates like benzalacetone and methyl cinnamate (B1238496) have been determined, showing values that reflect the nature of the guest molecule. researchgate.net It is anticipated that this compound would form stable complexes with cyclodextrins, likely with a 1:1 stoichiometry, driven by hydrophobic interactions of the thiophene ring inside the cavity.

Interactive Table: Stability Constants of α-Cyclodextrin Complexes with Aromatic Guests

| Guest Molecule | Stoichiometry (Guest:Host) | Stability Constant (K₁₁) [M⁻¹] |

| Benzalacetone | 1:1 | 105 researchgate.net |

| Methyl Cinnamate | 1:1 | 1200 researchgate.net |

| 3,5-Dimethoxycinnamic acid | 1:1 | 1965 researchgate.net |

This table illustrates typical stability constants for related compounds, providing a reference for the potential interactions of this compound.

Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the cornerstone of supramolecular assembly, dictating the structure and function of the resulting architectures. numberanalytics.comfortunejournals.comnih.gov

Hydrogen Bonding Networks

The this compound molecule possesses multiple hydrogen bond donors (N-H groups of the amide and thioamide) and acceptors (C=O and C=S groups). This functionality allows for the formation of extensive and robust hydrogen bonding networks. nih.gov In the solid state, these interactions are crucial in defining the crystal packing. For example, studies on ortho-(4-tolylsulfonamido)benzamides show that the amide moiety can simultaneously act as a hydrogen bond acceptor and donor, leading to the formation of complex intermolecular hydrogen-bonded structures. nih.gov Similarly, this compound is expected to form dimers or polymeric chains through N-H···O=C and N-H···S=C hydrogen bonds. Intramolecular hydrogen bonds might also occur, influencing the molecule's conformation. nih.gov

Pi-Pi Stacking Interactions

The electron-rich thiophene ring in this compound is capable of participating in π-π stacking interactions. nih.gov These interactions are a significant driving force in the organization of aromatic molecules in both solution and the solid state, contributing to the stability of supramolecular structures. nih.govrsc.org The geometry of these interactions can be face-to-face, edge-to-face (T-shaped), or offset-stacked. nih.gov In the crystal lattice of this compound and its derivatives, π-π stacking between the thiophene rings of adjacent molecules would likely be a prominent feature, working in concert with hydrogen bonding to build the supramolecular architecture.

Self-Assembly Phenomena involving this compound Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. fortunejournals.comnih.gov The combination of hydrogen bonding capabilities and π-π stacking potential makes this compound an excellent candidate for forming well-defined supramolecular assemblies. These could range from simple dimeric structures to one-dimensional tapes or two-dimensional sheets. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking would determine the final morphology of the self-assembled structures. While specific studies on the self-assembly of this exact molecule are not prominent, the principles governing related amide-containing molecules suggest a high propensity for forming organized supramolecular architectures. researchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Functionalization Strategies

The development of efficient and versatile synthetic methodologies is fundamental to exploring the full potential of N-carbamothioylthiophene-2-carboxamide and its derivatives. While established routes often involve the reaction of an appropriate isothiocyanate with an amine, future research is likely to focus on more modular and atom-economical strategies.

One promising approach involves the use of C-H activation and functionalization. Palladium-catalyzed C-H arylation, for instance, could be employed to introduce diverse aryl or heteroaryl substituents at various positions on the thiophene (B33073) ring, creating a library of derivatives with tailored electronic and steric properties. mdpi.com Another avenue is the development of one-pot, multi-component reactions that can assemble the core structure from simple, readily available starting materials, thereby increasing synthetic efficiency.

Furthermore, post-synthetic modification of the this compound scaffold presents significant opportunities. Strategies such as transamidation could allow for the late-stage diversification of the carboxamide group, enabling rapid access to a wide array of analogues. mdpi.com The synthesis of related N-acyl thiourea (B124793) derivatives has been achieved by reacting isothiocyanates with heterocyclic amines, a strategy that could be adapted and expanded for this specific scaffold. researchgate.net The synthesis of a furan-based analogue, N-(diethylcarbamothioyl)furan-2-carboxamide, was successfully achieved by reacting furanoyl isothiocyanate with diethyl amine, indicating a robust and adaptable synthetic pathway. researchgate.net

Development of Advanced Catalytic Systems

The this compound framework is rich in potential coordinating atoms (O, N, S), making it and its derivatives attractive candidates for use as ligands in catalysis. Future research will likely focus on designing and synthesizing metal complexes of this ligand to catalyze a range of organic transformations.

The development of catalytic systems could draw inspiration from existing thiophene carboxamide chemistry. For example, condensation reactions to form the amide bond have been successfully catalyzed by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov Moreover, palladium catalysis has proven effective for the functionalization of related heterocyclic carboxamides, suggesting that Pd complexes of this compound could exhibit interesting catalytic activities. mdpi.com Research into the coordination of metals such as copper, cobalt, and nickel with the thioamide moiety could lead to novel catalysts for cross-coupling, oxidation, or reduction reactions, leveraging the unique electronic influence of the sulfur atom. mdpi.com

Investigation of New Coordination Motifs and Metal Centers

The coordinating ability of the this compound ligand is complex and offers fertile ground for investigation. The molecule contains multiple potential donor sites: the carbonyl oxygen, the thioamide sulfur, and the nitrogen atoms. wikipedia.org This versatility allows for various coordination modes, including monodentate, bidentate, and potentially bridging behavior, leading to the formation of diverse metal-organic architectures.

Future studies will aim to systematically explore the coordination of this ligand with a wide range of transition metals, lanthanides, and main group elements. Research on related 3-thiophene carboxamides has shown that complexation with Zn(II), Cu(II), and Co(II) can occur in a bidentate fashion through the carbonyl oxygen and a pyridine (B92270) nitrogen. nih.govnih.gov In the case of this compound, the thioamide group introduces a soft sulfur donor, which could lead to preferential binding with soft metal ions or enable unique chelating behavior (e.g., N,S or O,S chelation). Investigations into the complexes of structurally similar thiosemicarbazides have demonstrated coordination to Ni(II), Cu(II), and Co(II) through both nitrogen and sulfur atoms, a motif that is highly probable for this ligand as well. mdpi.com

Computational Design and Prediction of Chemical Properties and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of new molecules. mdpi.com For this compound, DFT calculations can provide deep insights into its structural and electronic characteristics, guiding experimental efforts.

Future computational studies are expected to focus on several key areas. DFT can be used to model the geometries and electronic properties of various derivatives, predicting how different substituents on the thiophene ring will affect the molecule's HOMO-LUMO gap, charge distribution, and reactivity. nih.govnih.gov Such calculations have been successfully applied to related thiophene sulfonamides to predict parameters like chemical hardness, electrophilicity, and nonlinear optical (NLO) properties. researchgate.net

Molecular docking simulations can predict the binding interactions of these compounds with biological targets. nih.govnih.gov Furthermore, computational analysis of the ligand's metal complexes can help predict preferred coordination geometries and the electronic structure of the resulting complexes, aiding in the design of new catalysts and materials. Detailed computational studies on the closely related N-(diethylcarbamothioyl)furan-2-carboxamide have included Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps, methodologies that can be directly applied to understand the non-covalent interactions and reactive sites of the title compound. researchgate.net

| Derivative Class | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| Thiophene-2-carboxamides | DFT (B3LYP/6-31G(d,p)) | Optimized geometry, HOMO-LUMO gap, electronic properties | nih.gov |

| Thiophene Sulfonamides | DFT (B3LYP/6-311G(d,p)) | Hyperpolarizability, chemical hardness, electrophilicity index, simulated IR/UV-Vis spectra | researchgate.net |

| N-(diethylcarbamothioyl)furan-2-carboxamide | HF/DFT (6-311+G**) | NBO analysis, molecular electrostatic potential (MEP), ionization potential, electron affinity | researchgate.net |

Integration into Advanced Materials Science

Thiophene-based compounds are well-known for their applications in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The this compound scaffold, with its extended π-conjugated system and potential for strong intermolecular interactions, is a promising building block for novel functional materials.

Future research will likely explore the incorporation of this molecule into polymers and metal-organic frameworks (MOFs). The ability to functionalize the thiophene ring allows for the tuning of the material's electronic properties, such as its band gap and charge mobility. mdpi.com The thioamide and carboxamide groups are excellent candidates for forming strong, directional hydrogen bonds, which can be used to control the self-assembly and solid-state packing of the molecules—a critical factor for achieving high charge-carrier mobility in organic semiconductors. osti.gov Furthermore, computational studies on related systems suggest that derivatives of this compound could possess significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. researchgate.net

Further Elucidation of Supramolecular Architectures

The study of non-covalent interactions is key to understanding how molecules organize in the solid state, which in turn dictates their macroscopic properties. This compound possesses multiple hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), making it an ideal candidate for constructing complex supramolecular architectures. researchgate.net

Future work will involve the synthesis of a wider range of derivatives and their crystallographic analysis to understand the interplay of different non-covalent interactions in directing crystal packing. X-ray diffraction studies on related molecules like N-(2-Nitrophenyl)thiophene-2-carboxamide have revealed the formation of intramolecular N-H···O hydrogen bonds and extended networks built upon weak C-H···O and C-H···S interactions. strath.ac.uk Theoretical studies indicate that thioamides are typically stronger hydrogen bond donors than their oxoamide (B1213200) counterparts, which could lead to robust and predictable self-assembly motifs. researchgate.net The analysis of intermolecular interactions using tools like Hirshfeld surface analysis can provide quantitative insight into the packing forces, as demonstrated for furan-based analogues. researchgate.net By systematically modifying the substituents on the thiophene ring, it may be possible to program the assembly of these molecules into specific one-, two-, or three-dimensional structures with desired functions.

| Interaction Type | Participating Groups | Significance | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond | N-H···O (amide-nitro) | Stabilizes molecular conformation, forms S(6) ring motif. | strath.ac.uk |

| Intermolecular Hydrogen Bond | N-H···O=C (amide-carbonyl) | Primary interaction for crystal packing in related systems. | researchgate.net |

| Weak Hydrogen Bond | C-H···O and C-H···S | Contributes to the formation of extended layered structures. | strath.ac.uk |

| π–π Stacking | Thiophene rings | Contributes to charge transport in materials. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.